molecular formula C8H9Cl2N3S B14001386 1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide CAS No. 24244-22-2

1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide

Cat. No.: B14001386
CAS No.: 24244-22-2
M. Wt: 250.15 g/mol
InChI Key: UUDSOKZXSXJZIP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group and a thiosemicarbazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide typically involves the reaction of 3,4-dichloroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3,4-dichloroaniline and methyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: The 3,4-dichloroaniline is dissolved in the solvent, followed by the addition of methyl isothiocyanate. The mixture is stirred and heated to the desired temperature until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide can be compared with other similar compounds, such as:

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

    N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea:

The uniqueness of this compound lies in its thiosemicarbazide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

24244-22-2

Molecular Formula

C8H9Cl2N3S

Molecular Weight

250.15 g/mol

IUPAC Name

1-(3,4-dichloroanilino)-3-methylthiourea

InChI

InChI=1S/C8H9Cl2N3S/c1-11-8(14)13-12-5-2-3-6(9)7(10)4-5/h2-4,12H,1H3,(H2,11,13,14)

InChI Key

UUDSOKZXSXJZIP-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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